molecular formula C8H6F2O2 B1301623 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone CAS No. 140675-42-9

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

Cat. No. B1301623
M. Wt: 172.13 g/mol
InChI Key: MCDJUVXLLXTCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06376672B1

Procedure details

In an analogous manner to that described in (α) 1-(3,5-difluoro-2-hydroxy-phenyl)-ethanone was alkylated with methyliodide to yield 1-(3,5-difluoro-2-methoxy-phenyl)-ethanone as beige needles; MS: 186 (M)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]I.[F:3][C:4]1[C:5]([OH:14])=[C:6]([C:11](=[O:13])[CH3:12])[CH:7]=[C:8]([F:10])[CH:9]=1>>[F:3][C:4]1[C:5]([O:14][CH3:1])=[C:6]([C:11](=[O:13])[CH3:12])[CH:7]=[C:8]([F:10])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C=C(C1)F)C(C)=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C=C(C1)F)C(C)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.